molecular formula C10H19ClN4O B1402475 3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride CAS No. 1361112-27-7

3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride

Cat. No.: B1402475
CAS No.: 1361112-27-7
M. Wt: 246.74 g/mol
InChI Key: YGHWISLBBPZZHX-UHFFFAOYSA-N
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Description

The compound “3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride” is a chemical compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .

Scientific Research Applications

  • Molecular Docking Studies : A study by Karayel (2021) investigated the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. This research suggests the potential of such compounds in anti-cancer drug development (Karayel, 2021).

  • Antimicrobial Activity : Fandaklı et al. (2012) explored the reduction, Mannich reaction, and antimicrobial activity evaluation of some new 1,2,4-triazol-3-one derivatives. These findings highlight the antimicrobial potential of compounds containing the 1,2,4-triazole moiety (Fandaklı et al., 2012).

  • Synthesis of Schiff and Mannich Bases : Bekircan and Bektaş (2008) conducted research on the synthesis of Schiff and Mannich Bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. This study provides insights into the synthesis of novel compounds that may have applications in various biological fields (Bekircan & Bektaş, 2008).

  • Enzyme Inhibitory Activities : Virk et al. (2018) worked on the conventional versus microwave-assisted synthesis, molecular docking, and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues. This research is significant for understanding the pharmacological potential of these compounds (Virk et al., 2018).

  • Synthesis and Anticancer Evaluation : Bekircan et al. (2008) explored the synthesis and anticancer evaluation of some new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. This research adds to the understanding of the potential anticancer properties of triazole derivatives (Bekircan et al., 2008).

  • Amino(hydroxy)methylation and Cyanoethylation : Kaldrikyan et al. (2016) conducted a study on alkylation, amino(hydroxy)methylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols. The findings from this study contribute to the synthetic methodology in organic chemistry (Kaldrikyan et al., 2016).

  • Biological Activities of 1,2,4-Triazoles : Shukla et al. (2017) synthesized and structurally characterized two biologically active derivatives of 1,2,4 triazoles, focusing on intermolecular interactions and their implications. This study provides insights into the structural and interaction aspects of these compounds (Shukla et al., 2017).

  • Antibacterial Activity : Vartale et al. (2008) synthesized and tested the antibacterial activity of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones, contributing to the understanding of the antibacterial properties of triazole derivatives (Vartale et al., 2008).

  • Antimicrobial Activities of Azole Derivatives : Başoğlu et al. (2013) investigated the design, synthesis, and antimicrobial activities of some azole derivatives, highlighting the antimicrobial potential of these compounds (Başoğlu et al., 2013).

Future Directions

The future directions for research on “3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride” could involve further investigations on this scaffold to harness its optimum antibacterial potential . Additionally, it could involve the design and development of more selective and potent anticancer molecules .

Mechanism of Action

Target of Action

It’s known that similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with a 1,2,4-triazole nucleus are known to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction could potentially lead to changes in the function of these receptors, affecting the physiological processes they are involved in.

Biochemical Pathways

It’s known that compounds with a 1,2,4-triazole nucleus have broad-spectrum biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways and receptors involved.

Result of Action

Given the broad-spectrum biological activities of compounds with a 1,2,4-triazole nucleus , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The triazole ring in the compound can form hydrogen bonds and engage in dipole interactions with biological receptors . This compound has been shown to interact with enzymes such as cholinesterases, which are crucial for neurotransmitter regulation . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling molecules and receptors, thereby affecting cellular communication and function . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior. The impact on cellular metabolism includes modifications in metabolic flux and energy production, which are critical for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring allows the compound to bind to active sites of enzymes, either inhibiting or activating them . This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, which can affect its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation . The stability of the compound is crucial for its consistent performance in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in biochemical pathways . At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal physiological functions . Understanding the dosage threshold is essential for optimizing the compound’s use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can influence the levels of metabolites and the flow of metabolic intermediates, thereby affecting overall metabolic flux . These interactions are critical for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with target biomolecules within the appropriate cellular context

Properties

CAS No.

1361112-27-7

Molecular Formula

C10H19ClN4O

Molecular Weight

246.74 g/mol

IUPAC Name

3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]piperidine;hydrochloride

InChI

InChI=1S/C10H18N4O.ClH/c1-15-6-5-14-8-12-13-10(14)9-3-2-4-11-7-9;/h8-9,11H,2-7H2,1H3;1H

InChI Key

YGHWISLBBPZZHX-UHFFFAOYSA-N

SMILES

COCCN1C=NN=C1C2CCCNC2.Cl.Cl

Canonical SMILES

COCCN1C=NN=C1C2CCCNC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Reactant of Route 2
3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Reactant of Route 3
3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Reactant of Route 4
3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Reactant of Route 5
3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Reactant of Route 6
3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride

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